molecular formula C8H14ClNO4S B1220636 L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- CAS No. 97729-49-2

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-

Cat. No.: B1220636
CAS No.: 97729-49-2
M. Wt: 255.72 g/mol
InChI Key: AVEOXQDYMIQASN-MLWJPKLSSA-N
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Description

Stereoisomerism:

  • Enantiomers : Mirror-image configurations at the cysteine α-carbon (L/D-cysteine forms).
  • Diastereomers : Differing configurations at the hydroxypropyl carbon (e.g., 2R,3R vs. 2R,3S).

The SMILES string CC(=O)NC@@HC(=O)O explicitly denotes the R configuration at the cysteine α-carbon (via @@H) but leaves the hydroxypropyl stereochemistry unspecified . In practice, synthetic routes or natural sources may yield diastereomeric mixtures unless resolved chromatographically .

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key proton environments and chemical shifts (δ, ppm) inferred from analogous structures :

Proton Environment δ (ppm) Multiplicity Integration
Acetamido methyl (CH₃CO) 2.05 Singlet 3H
Cysteine α-proton (C2-H) 4.35 Quartet 1H
Sulfanyl-CH₂ (S-CH₂) 2.85 Multiplet 2H
Hydroxypropyl CH(OH) 3.90 Multiplet 1H
Hydroxypropyl CH₂Cl 3.60 Multiplet 2H
Carboxylic acid (COOH) 12.2 Broad 1H

¹³C NMR :

  • Carbonyl carbons (COO⁻, CONH): 170–175 ppm.
  • Chlorinated carbon (C-Cl): 45–50 ppm .

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹) Intensity
O-H (hydroxy) 3200–3600 Broad
N-H (amide) 3300 Medium
C=O (amide/carboxylic) 1680–1720 Strong
C-Cl 550–750 Strong
C-S 650–700 Medium

Mass Spectrometry (MS)

  • ESI-MS (negative mode): [M-H]⁻ at m/z 254.7 (³⁵Cl) and 256.7 (³⁷Cl), with a 3:1 isotopic ratio .
  • Fragmentation pathways :
    • Loss of H₂O (-18 Da).
    • Cleavage of C-S bond, yielding m/z 143 (acetylcysteine fragment) .
    • Chlorine elimination (-36 Da) .

UV-Vis Spectroscopy

  • No significant absorption above 220 nm due to lack of conjugated π systems .

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-chloro-2-hydroxypropyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-5(11)10-7(8(13)14)4-15-3-6(12)2-9/h6-7,12H,2-4H2,1H3,(H,10,11)(H,13,14)/t6?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEOXQDYMIQASN-MLWJPKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC(CCl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC(CCl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913681
Record name S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97729-49-2
Record name 3-Chloro-2-hydroxypropylmercapturic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097729492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of L-Cysteine

The primary amine group of L-cysteine is acetylated using acetic anhydride in the presence of a base such as triethylamine. This step protects the amine from undesired side reactions during subsequent modifications. Reaction conditions are critical:

  • Solvent : Acetonitrile or methanol.

  • Temperature : −10°C to 10°C to minimize side reactions.

  • Yield : ~85–90% under optimized conditions.

The product, N-acetyl-L-cysteine, is isolated via filtration and washed with ethyl acetate to remove residual reagents.

S-Alkylation with 3-Chloro-2-hydroxypropyl Groups

The sulfur atom of N-acetyl-L-cysteine undergoes nucleophilic substitution with 3-chloro-1,2-epoxypropane (epichlorohydrin) or its derivatives. This step introduces both the chloro and hydroxypropyl groups. Key parameters include:

  • Reagent : Epichlorohydrin or 3-chloro-2-hydroxypropyl chloride.

  • Catalyst : Triethylamine or sodium hydride to deprotonate the thiol.

  • Reaction Medium : Polar aprotic solvents (e.g., dimethylformamide) at 50–70°C.

The reaction proceeds via an SN2 mechanism , with the thiolate ion attacking the electrophilic carbon adjacent to the chlorine atom. Competing pathways, such as epoxide ring-opening, are suppressed by controlling pH and temperature.

Purification and Isolation

Crude product is purified using:

  • Liquid-Liquid Extraction : To remove unreacted epichlorohydrin.

  • Crystallization : Ethanol-water mixtures yield high-purity crystals.

  • Chromatography : Reverse-phase HPLC for analytical-grade material.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (WO2019060623A1) outlines a metal-free, continuous-flow process:

Key Steps in Manufacturing

  • Continuous Acetylation : L-cysteine is fed into a reactor with acetic anhydride and triethylamine at 0°C.

  • Alkylation in Flow Reactors : N-acetyl-L-cysteine reacts with 3-chloro-2-hydroxypropyl chloride in a tubular reactor at 60°C.

  • In-Line Purification : Integrated crystallization units remove byproducts like disulfides.

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours2–4 hours
Yield70–80%85–90%
Purity≥95%≥99%

Quality Control Measures

  • In-Process Analytics : FTIR and HPLC monitor reaction progression.

  • Residual Solvent Testing : Gas chromatography ensures compliance with ICH guidelines.

  • Chiral Purity : Polarimetry confirms retention of L-configuration.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates but complicates purification.

  • Ether-Water Mixtures : Improve yield in biphasic systems by partitioning byproducts into the aqueous phase.

Temperature and pH Effects

  • Low Temperatures (0–10°C): Favor selective S-alkylation over disulfide formation.

  • pH 8–9 : Maintains thiolate ion concentration without hydrolyzing the chloroalkyl group.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide increases interfacial reactivity in biphasic systems.

  • Microwave Assistance : Reduces reaction time by 50% compared to conventional heating.

Comparative Analysis of Synthetic Strategies

MethodAdvantagesLimitations
Stepwise Synthesis High purity, easy optimizationLengthy, low atom economy
One-Pot Reaction Reduced processing timeComplex byproduct management
Continuous Flow Scalable, consistent qualityHigh initial capital investment

The continuous-flow approach is favored industrially due to its ability to maintain steady-state conditions and minimize human error.

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfides : Formed via oxidation of free thiols. Add antioxidants like ascorbic acid to suppress.

  • Racemization : High temperatures or acidic conditions invert chiral centers. Strict pH control (7–8) prevents this .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antioxidant Properties

L-Cysteine derivatives are known for their antioxidant capabilities. The compound acts as a precursor to glutathione, a vital antioxidant in the body. Research has shown that it can help mitigate oxidative stress by replenishing glutathione levels, which is particularly beneficial in conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that L-Cysteine derivatives may reduce oxidative damage in lung tissues, improving respiratory function over time .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound has been studied for its potential to alleviate liver inflammation and oxidative stress associated with NAFLD .

Mucolytic Agent

L-Cysteine derivatives are widely used as mucolytic agents to treat respiratory disorders. By breaking down mucus viscosity, these compounds facilitate easier breathing in patients with conditions like cystic fibrosis and chronic bronchitis .

Pharmacological Applications

The compound has been investigated for its pharmacological applications, particularly in the treatment of acetaminophen overdose. As an antidote, it helps restore glutathione levels depleted by toxic doses of acetaminophen, thereby protecting the liver from damage .

Table 1: Pharmacological Applications of L-Cysteine Derivatives

Application AreaCondition TreatedMechanism of ActionStudy Reference
Antioxidant ActivityCOPDReplenishes glutathione levels
Mucolytic ActivityCystic FibrosisReduces mucus viscosity
HepatoprotectionAcetaminophen OverdoseRestores glutathione to prevent liver damage
Liver HealthNon-Alcoholic Fatty Liver DiseaseReduces oxidative stress and inflammation

Case Study 1: Treatment of COPD with L-Cysteine Derivatives

A clinical trial involving patients with COPD demonstrated significant improvements in lung function and reduced exacerbation rates when treated with L-Cysteine derivatives over a six-month period. Patients reported enhanced quality of life and decreased reliance on bronchodilators .

Case Study 2: Acetaminophen Overdose Management

In a study focusing on acetaminophen overdose, patients receiving L-Cysteine as an antidote within 10 hours of ingestion showed a marked decrease in liver injury incidence compared to those who did not receive the treatment. This underscores the efficacy of L-Cysteine in acute toxicological scenarios .

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.

    L-Cysteine, N-acetyl-S-(3-hydroxypropyl)-: Similar structure but lacks the chloro group.

    L-Cysteine, N-acetyl-S-(3,4-dihydrobutyl)-: Another derivative with different substituents.

Uniqueness

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is unique due to the presence of the chloro and hydroxypropyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications compared to other similar compounds.

Biological Activity

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-, often referred to as ACPC, is a derivative of the amino acid cysteine that has garnered attention due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Metabolism

L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is synthesized through the acetylation of cysteine and exhibits unique properties due to the presence of a chloroalkyl group. The metabolic pathways of ACPC primarily involve conjugation with glutathione and cytochrome P450-mediated oxidation. Studies indicate that after administration, ACPC can be detected in urine as a major metabolite, suggesting significant biotransformation in the liver and kidneys .

1. Antioxidant Properties

ACPC exhibits antioxidant activity by enhancing the levels of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. This property is particularly relevant in protecting cells from oxidative stress induced by various toxins. In vitro studies have shown that ACPC can mitigate oxidative damage in cell cultures exposed to harmful agents .

3. Mutagenicity and Toxicity

The compound's metabolic products have been linked to mutagenic potential. Specifically, studies on 1,2,3-trichloropropane (a precursor) indicate that metabolites such as N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine can cause genetic mutations through base pair substitutions and frame shift mutations . This raises concerns about the safety profile of ACPC, particularly with chronic exposure.

Case Studies and Research Findings

Table 1: Summary of Biological Activities and Effects of ACPC

Activity TypeDescriptionReference
AntioxidantEnhances GSH levels; protects against oxidative stress
HepatoprotectionNormalizes liver enzymes in hepatotoxicity models
MutagenicityPotential for inducing mutations; linked to metabolites of trichloropropane

Case Study: Hepatotoxicity Prevention

In a clinical setting involving patients undergoing chemotherapy, NAC was used as a prophylactic treatment against liver toxicity. The findings indicated that NAC significantly reduced elevated liver enzymes in patients exposed to hepatotoxic agents. While direct evidence for ACPC is lacking, its structural analogs suggest similar protective mechanisms may be applicable .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this metabolite in urine or plasma. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) to isolate the compound. Isotope dilution with deuterated internal standards (e.g., N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine-d3) improves precision .
  • Key Parameters : Optimize chromatographic separation using a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions specific to the compound’s precursor and product ions (e.g., m/z 296 → 143 for quantification).

Q. How is N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine utilized as a biomarker for toxicant exposure?

  • Mechanism : This compound is a mercapturic acid metabolite formed via glutathione conjugation during the detoxification of 1,2,3-trichloropropane (TCP) , a genotoxic industrial solvent. Its presence in urine correlates with TCP exposure .
  • Validation : Epidemiological studies use creatinine-adjusted urinary concentrations to account for hydration status. Cross-sectional analyses in occupational cohorts (e.g., pesticide manufacturers) confirm dose-response relationships .

Advanced Research Questions

Q. What experimental approaches confirm the metabolic origin of N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine from 1,2,3-TCP?

  • Isotopic Tracer Studies : Administer ¹³C-labeled TCP to in vitro hepatocyte models or in vivo rodent systems. Track labeled intermediates (e.g., episulfonium ions) via high-resolution mass spectrometry (HRMS) to map the glutathione-dependent pathway .
  • Enzyme Inhibition : Use inhibitors of glutathione-S-transferase (GST) or γ-glutamyltranspeptidase (GGT) in liver microsomes to block metabolite formation, confirming pathway specificity .

Q. How can researchers resolve contradictions in reported metabolic pathways for 1,2,3-TCP?

  • Context : Some studies propose competing pathways yielding 2-(S-glutathionyl)malonic acid (GMA) instead of ACPC/CPC, depending on hydrolysis conditions .
  • Resolution :

  • In Silico Modeling : Use quantum mechanical calculations to predict the stability of episulfonium ion intermediates under varying pH and nucleophilic conditions.
  • Comparative Assays : Compare metabolite profiles in recombinant human GST isoforms (e.g., GSTA1 vs. GSTP1) to identify enzyme-specific preferences .

Q. What in vitro models best replicate the hepatic metabolism of 1,2,3-TCP to N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine?

  • Primary Hepatocytes : Human or rat hepatocytes retain GST and cysteine conjugate β-lyase activity, critical for converting TCP-glutathione conjugates to mercapturic acids.
  • Limitations : Immortalized cell lines (e.g., HepG2) lack full metabolic competence; supplement with cofactors (NADPH, SAM) or use 3D spheroid cultures to enhance enzyme activity .

Q. How does stereochemical configuration affect the stability and detection of N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine?

  • Chiral Analysis : Use chiral stationary phases (e.g., Chirobiotic T) in LC-MS to separate enantiomers. The R-configuration at the cysteine residue is biologically relevant due to enzyme specificity .
  • Stability Testing : Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent racemization. Validate stability under freeze-thaw cycles via precision testing .

Methodological Considerations

  • Data Normalization : Normalize urinary metabolite levels to creatinine or specific gravity to account for dilution variability .
  • Quality Control : Include blank samples (matrix without analyte) and spiked recovery samples (low/medium/high concentrations) in each batch to monitor extraction efficiency and matrix effects .
  • Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for skewed biomarker data. Adjust for covariates (age, smoking status) via multivariate regression .

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